N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18633329
InChI: InChI=1S/C54H67N5O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-64-49-48(60)46(66-53(49)59-39-57-47-50(55-38-56-51(47)59)58-52(61)40-24-19-17-20-25-40)37-65-54(41-26-21-18-22-27-41,42-28-32-44(62-2)33-29-42)43-30-34-45(63-3)35-31-43/h17-22,24-35,38-39,46,48-49,53,60H,4-16,23,36-37H2,1-3H3,(H,55,56,58,61)/t46-,48-,49-,53-/m1/s1
SMILES:
Molecular Formula: C54H67N5O7
Molecular Weight: 898.1 g/mol

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

CAS No.:

Cat. No.: VC18633329

Molecular Formula: C54H67N5O7

Molecular Weight: 898.1 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide -

Specification

Molecular Formula C54H67N5O7
Molecular Weight 898.1 g/mol
IUPAC Name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C54H67N5O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-64-49-48(60)46(66-53(49)59-39-57-47-50(55-38-56-51(47)59)58-52(61)40-24-19-17-20-25-40)37-65-54(41-26-21-18-22-27-41,42-28-32-44(62-2)33-29-42)43-30-34-45(63-3)35-31-43/h17-22,24-35,38-39,46,48-49,53,60H,4-16,23,36-37H2,1-3H3,(H,55,56,58,61)/t46-,48-,49-,53-/m1/s1
Standard InChI Key RGWHAZWLGXZMBX-YNCYVDIXSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O
Canonical SMILES CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Introduction

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a synthetic organic compound with significant applications in biochemical research. This molecule is structurally complex, featuring a purine base linked to a modified sugar moiety and a benzamide group. Its molecular architecture suggests potential utility in nucleoside analog studies and pharmaceutical development.

Structural Information

PropertyDetails
Molecular FormulaC39_{39}H37_{37}N5_{5}O7_{7}
Molecular Weight711.8 g/mol
IUPAC NameN-[9-[(2R,3R,4R,5R)-5-[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
SMILES RepresentationCO[C@@H]1C@@HO

Key Features of the Compound

  • Core Structure:

    • The compound features a purine base (adenine derivative) attached to a sugar moiety modified with bulky protecting groups.

    • A benzamide group is attached at the purine's N6 position.

  • Functional Groups:

    • Hydroxyl and methoxy groups on the sugar moiety.

    • Aromatic substituents (bis(4-methoxyphenyl), phenylmethoxy).

    • Benzamide functional group.

  • Stereochemistry:

    • The compound exhibits multiple stereocenters at the sugar moiety, specifically at positions 2', 3', 4', and 5'.

Applications and Relevance

  • Pharmaceutical Development:

    • The compound's structural similarity to nucleosides makes it a candidate for studying nucleoside analogs used in antiviral or anticancer therapies.

  • Biochemical Research:

    • Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy are often used to stabilize intermediates in oligonucleotide synthesis.

  • Potential as a Prodrug:

    • Modifications like the benzamide group could enhance bioavailability or target-specific delivery of therapeutic agents.

Synthesis Insights

The synthesis of this compound likely involves multistep organic reactions:

  • Protection of hydroxyl groups on the ribose sugar.

  • Attachment of the purine base via glycosidic bond formation.

  • Introduction of bulky aromatic protecting groups.

  • Benzoylation at the purine's exocyclic amine.

Comparative Data Table

Compound VariantMolecular Weight (g/mol)Key Functional Group Differences
N-[9-(2R,3R,4R,5R)-5-(bis(4-methoxyphenyl)-phenylmethoxy)methyl]-purin-6-yl]-benzamide 711.8Hydroxyl group at position 4
N-[9-(2R,3R,4R,5R)-5-(bis(4-methoxyphenyl)-phenylmethoxy)methyl]-purin-6-benzamide 687.7Methoxy substitution at position 3

Limitations and Future Research Directions

  • The compound's large molecular size may limit its cellular uptake and bioavailability.

  • Further studies are needed to evaluate its pharmacokinetics and potential toxicity.

  • Exploration of its use as an intermediate in oligonucleotide synthesis could provide insights into its broader applications.

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